Cas no 2138125-41-2 (N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]cyclopropanecarboxamide)

N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]cyclopropanecarboxamide is a synthetic organic compound featuring a tetrahydroquinoline core linked to a cyclopropanecarboxamide moiety. Its unique structure combines the conformational rigidity of the cyclopropyl group with the aromatic and hydrogen-bonding capabilities of the tetrahydroquinoline scaffold, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound exhibits potential for modulating biological targets due to its balanced lipophilicity and steric properties. Its synthetic versatility allows for further functionalization, enabling the development of derivatives with tailored pharmacological profiles. The cyclopropyl group enhances metabolic stability, while the tetrahydroquinoline framework may contribute to binding affinity in receptor interactions.
N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]cyclopropanecarboxamide structure
2138125-41-2 structure
Product Name:N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]cyclopropanecarboxamide
CAS No:2138125-41-2
MF:C14H18N2O
MW:230.305523395538
CID:5260494
PubChem ID:165951005
Update Time:2025-06-08

N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]cyclopropanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]cyclopropanecarboxamide
    • 2138125-41-2
    • EN300-376907
    • Inchi: 1S/C14H18N2O/c17-14(10-5-6-10)16-9-11-7-8-15-13-4-2-1-3-12(11)13/h1-4,10-11,15H,5-9H2,(H,16,17)
    • InChI Key: ICYKYXQUVIHVBK-UHFFFAOYSA-N
    • SMILES: O=C(C1CC1)NCC1C2C=CC=CC=2NCC1

Computed Properties

  • Exact Mass: 230.141913202g/mol
  • Monoisotopic Mass: 230.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 41.1Ų

N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]cyclopropanecarboxamide Pricemore >>

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Additional information on N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]cyclopropanecarboxamide

Recent Advances in the Study of N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]cyclopropanecarboxamide (CAS: 2138125-41-2)

N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]cyclopropanecarboxamide (CAS: 2138125-41-2) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have focused on its potential applications in drug discovery, particularly as a modulator of specific biological targets. This research brief aims to summarize the latest findings related to this compound, including its synthesis, pharmacological properties, and therapeutic potential.

The compound's unique structural features, combining a tetrahydroquinoline scaffold with a cyclopropanecarboxamide moiety, have prompted investigations into its binding affinity and selectivity for various receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]cyclopropanecarboxamide exhibits promising activity as a selective antagonist for certain G-protein-coupled receptors (GPCRs), which are implicated in neurological disorders.

In terms of synthesis, recent advancements have optimized the production of this compound with improved yields and purity. A novel catalytic method developed by researchers at the University of Cambridge in 2024 has enabled the efficient synthesis of N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]cyclopropanecarboxamide, reducing the number of steps and minimizing the use of hazardous reagents. This breakthrough has significant implications for scaling up production for preclinical and clinical studies.

Pharmacokinetic studies have also shed light on the compound's metabolic stability and bioavailability. Data from in vivo models indicate that N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]cyclopropanecarboxamide has a favorable half-life and tissue distribution profile, making it a viable candidate for further development. Additionally, preliminary toxicology reports suggest a manageable safety profile, with no significant adverse effects observed at therapeutic doses.

The therapeutic potential of this compound is being explored in various disease models. For instance, a recent study in a rodent model of Parkinson's disease demonstrated that N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]cyclopropanecarboxamide could mitigate motor deficits and neuroinflammation, highlighting its potential as a neuroprotective agent. Further research is underway to elucidate its mechanisms of action and identify additional indications.

In conclusion, N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]cyclopropanecarboxamide (CAS: 2138125-41-2) represents a promising candidate in the realm of drug discovery. Its unique chemical structure, combined with encouraging preclinical data, warrants further investigation to fully realize its therapeutic potential. Future studies should focus on optimizing its pharmacological properties and advancing it through clinical trials.

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